2-chloro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide
描述
属性
IUPAC Name |
2-chloro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O2/c15-11-6-2-1-5-10(11)12(20)17-14-19-18-13(21-14)9-4-3-7-16-8-9/h1-8H,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHOBUAJLNUTIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=CN=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501330502 | |
| Record name | 2-chloro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788968 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
887866-15-1 | |
| Record name | 2-chloro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reaction:
Coupling Reaction: The final step involves coupling the 1,3,4-oxadiazole ring with the benzamide core, often facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to scale up the production while maintaining efficiency and reducing reaction times.
化学反应分析
Types of Reactions
2-chloro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The 2-chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups on the benzamide or oxadiazole rings.
Coupling Reactions: It can participate in coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can introduce hydroxyl or carbonyl groups.
科学研究应用
2-chloro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as an anti-tubercular agent, showing significant activity against Mycobacterium tuberculosis.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Biological Studies: It can be used in molecular docking studies to explore its interactions with biological targets.
Industrial Applications: The compound’s unique structure makes it suitable for the development of new materials with specific properties.
作用机制
The mechanism of action of 2-chloro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it may inhibit enzymes critical for the survival of Mycobacterium tuberculosis. The exact pathways and molecular targets can vary depending on the specific application and biological context.
相似化合物的比较
Structural Modifications and Substituent Effects
The pharmacological profile of 1,3,4-oxadiazole derivatives is highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
Key Observations:
Oxadiazole Substituents :
- Pyridin-3-yl (Target) : Likely improves solubility due to the nitrogen atom’s hydrogen-bonding capacity compared to hydrophobic groups like cyclohexyl (54, Ev2) .
- 4-Chlorophenyl (8n, Ev12) : Enhances antimycobacterial activity, suggesting chloro substituents may disrupt bacterial membranes or target enzymes .
- (4-Methoxyphenyl)methyl (LMM5, Ev3) : Methoxy group may contribute to antifungal activity by interacting with fungal thioredoxin reductase .
Benzamide Substituents :
- 2-Chloro (Target, 8n) : Present in 8n (Ev12), which shows potent antimycobacterial activity. Chlorine’s electron-withdrawing effect may stabilize binding interactions.
- 4-Fluoro (54, Ev2) : Fluorine’s small size and electronegativity optimize steric and electronic interactions for enzyme inhibition .
Drug-Likeness and Physicochemical Properties
- Lipinski’s Rule (Ev10) : Analogs like compound 3 (Ev10) comply with drug-likeness criteria (log P < 5), whereas bulkier substituents (e.g., trifluoromethoxy in Ev9) may hinder bioavailability. The target compound’s molecular weight (~345 g/mol) and moderate log P (predicted ~2.5) suggest favorable properties .
生物活性
2-chloro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound notable for its unique molecular structure, which combines a benzamide core with a 1,3,4-oxadiazole ring and a pyridine moiety. This compound has gained attention in medicinal chemistry due to its promising biological activities, particularly as an anti-tubercular agent and in various synthetic applications.
- Molecular Formula : C14H9ClN4O2
- Molecular Weight : 284.7 g/mol
- CAS Number : 887866-15-1
Synthesis
The synthesis of this compound typically involves:
- Formation of the 1,3,4-oxadiazole ring through cyclization reactions.
- Substitution reactions to introduce the chloro and pyridine groups.
- Coupling reactions to finalize the benzamide structure using reagents like EDCI or DCC.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant activity against Mycobacterium tuberculosis, making it a candidate for further development as an anti-tubercular drug. The compound's effectiveness is attributed to its ability to interfere with bacterial metabolic pathways .
The biological activity of this compound can be linked to its structural features:
- The oxadiazole ring is known for its ability to form hydrogen bonds and engage in π-stacking interactions, which may enhance binding affinity to biological targets.
- The pyridine moiety contributes to the lipophilicity and overall stability of the compound in biological systems.
Biological Activity Comparison Table
Study on Antitubercular Activity
A recent study evaluated the anti-tubercular efficacy of various oxadiazole derivatives including this compound. The results indicated that this compound exhibited a Minimum Inhibitory Concentration (MIC) of 0.5 µg/ml against Mycobacterium tuberculosis, demonstrating its potential as a lead compound for further drug development .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with key enzymes in the tuberculosis metabolic pathway. The docking simulations suggested strong binding affinities, which correlate with its observed biological activities .
常见问题
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-chloro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves coupling 2-amino-5-pyridin-3-yl-1,3,4-oxadiazole with chloro-substituted benzoyl chloride derivatives. For example, refluxing the oxadiazole precursor with chloroacetyl chloride in triethylamine (as a catalyst and base) for 4–6 hours under anhydrous conditions is a standard approach. Purification via recrystallization (e.g., using pet-ether or ethanol) yields the target compound. Optimization can include adjusting molar ratios, reaction time, and temperature, as seen in analogous syntheses .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of aromatic protons (δ 7.0–8.5 ppm) and the oxadiazole ring structure.
- ESI-MS/APCI-MS : Validate molecular weight (e.g., m/z [M+H]+ peaks).
- HPLC : Assess purity (>95% recommended) using reversed-phase columns (e.g., C18) with retention times around 12–13 minutes under gradient elution .
Q. What initial biological screening assays are recommended to evaluate the compound's antimicrobial and antitumor potential?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values.
- Antitumor Screening : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 24–72 hours, with IC50 calculations. Include positive controls (e.g., doxorubicin) and validate via triplicate experiments .
Advanced Research Questions
Q. How can researchers employ structure-activity relationship (SAR) studies to enhance the bioactivity of this oxadiazole derivative?
- Methodological Answer : Systematically modify substituents on the benzamide (e.g., chloro, methoxy) and pyridinyl-oxadiazole moieties. For instance:
- Replace the chloro group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to modulate electronic effects.
- Introduce heterocyclic rings (e.g., thiophene) to enhance π-π stacking with biological targets. Compare bioactivity shifts using dose-response curves and statistical analysis (e.g., ANOVA) .
Q. What strategies are effective in resolving contradictions in reported biological activities across different studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum content, pH) or structural analogs. To address this:
- Re-test the compound under standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
- Perform purity re-analysis (HPLC/MS) to rule out degradation products.
- Compare with structurally defined analogs (e.g., 3-chloro vs. 4-chloro isomers) to isolate substituent effects .
Q. How can X-ray crystallography and computational modeling be integrated to elucidate the binding mechanisms of this compound with biological targets?
- Methodological Answer :
- Crystallography : Use SHELX programs to solve single-crystal structures (orthorhombic system, space group P212121) and determine bond angles/distances critical for binding .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) into target proteins (e.g., DNA gyrase for antimicrobial activity). Validate poses with MD simulations and binding free energy calculations (MM-PBSA).
Q. What are the challenges in optimizing the pharmacokinetic properties of this compound, and how can prodrug strategies or formulation approaches address them?
- Methodological Answer : Poor solubility and bioavailability are common issues. Solutions include:
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to improve stability and targeted delivery.
- LogP Adjustment : Modify substituents to balance hydrophilicity (e.g., -SO2NH2) without compromising activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
